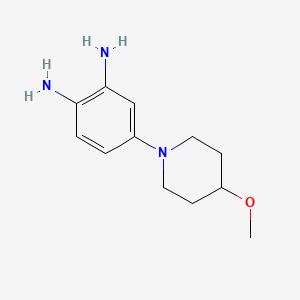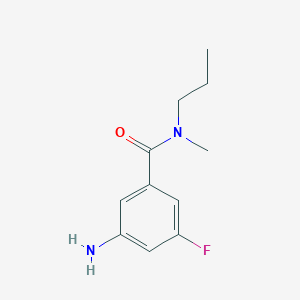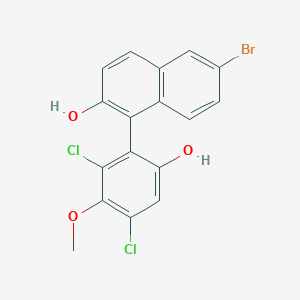![molecular formula C9H10Cl2N6O2 B15091313 2H-Tetrazole-2-acetic acid, 5-[(4,5-dichloro-1H-imidazol-1-yl)methyl]-, ethyl ester CAS No. 680211-58-9](/img/structure/B15091313.png)
2H-Tetrazole-2-acetic acid, 5-[(4,5-dichloro-1H-imidazol-1-yl)methyl]-, ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-Tetrazole-2-acetic acid, 5-[(4,5-dichloro-1H-imidazol-1-yl)methyl]-, ethyl ester: is a complex organic compound that features both a tetrazole and an imidazole moiety. The presence of these heterocyclic structures makes it a compound of interest in various fields of scientific research, including medicinal chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2H-Tetrazole-2-acetic acid, 5-[(4,5-dichloro-1H-imidazol-1-yl)methyl]-, ethyl ester typically involves multiple steps. One common approach starts with the preparation of the tetrazole ring, which can be achieved by reacting glycine with potassium azide and triethyl orthoformate in acetic acid at 80°C . The imidazole moiety is then introduced through a series of substitution reactions, often involving chlorination and subsequent nucleophilic substitution with appropriate reagents .
Industrial Production Methods: Industrial production methods for this compound are generally scaled-up versions of the laboratory synthesis. They involve the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can also occur, especially at the tetrazole ring, resulting in the formation of reduced tetrazole derivatives.
Substitution: Both the tetrazole and imidazole rings can participate in substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents like chlorine and bromine, as well as nucleophiles like amines and thiols, are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can lead to the formation of imidazole N-oxides, while substitution reactions can yield a variety of functionalized derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule. The presence of both tetrazole and imidazole rings suggests that it may exhibit interesting pharmacological properties, such as antimicrobial and anticancer activities .
Medicine: In medicinal chemistry, the compound is investigated for its potential as a drug candidate. Its ability to interact with various biological targets makes it a promising lead compound for the development of new therapeutics .
Industry: In the industrial sector, the compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in areas such as catalysis and materials science .
Wirkmechanismus
The mechanism of action of 2H-Tetrazole-2-acetic acid, 5-[(4,5-dichloro-1H-imidazol-1-yl)methyl]-, ethyl ester involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to mimic the behavior of natural substrates in biological systems. The imidazole ring can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .
Vergleich Mit ähnlichen Verbindungen
1H-Tetrazole-5-carboxylic acid ethyl ester: This compound shares the tetrazole ring but lacks the imidazole moiety.
4,5-Dichloro-1H-imidazole: This compound contains the imidazole ring but lacks the tetrazole moiety.
Uniqueness: The uniqueness of 2H-Tetrazole-2-acetic acid, 5-[(4,5-dichloro-1H-imidazol-1-yl)methyl]-, ethyl ester lies in the combination of both tetrazole and imidazole rings within a single molecule. This dual functionality allows it to participate in a wider range of chemical reactions and interact with a broader spectrum of biological targets compared to its simpler counterparts .
Eigenschaften
CAS-Nummer |
680211-58-9 |
|---|---|
Molekularformel |
C9H10Cl2N6O2 |
Molekulargewicht |
305.12 g/mol |
IUPAC-Name |
ethyl 2-[5-[(4,5-dichloroimidazol-1-yl)methyl]tetrazol-2-yl]acetate |
InChI |
InChI=1S/C9H10Cl2N6O2/c1-2-19-7(18)4-17-14-6(13-15-17)3-16-5-12-8(10)9(16)11/h5H,2-4H2,1H3 |
InChI-Schlüssel |
GFQBUXJLDRWXKB-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CN1N=C(N=N1)CN2C=NC(=C2Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[3-(Aminomethyl)phenyl]phenol](/img/structure/B15091231.png)
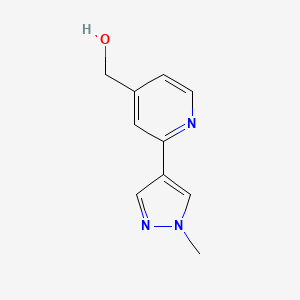
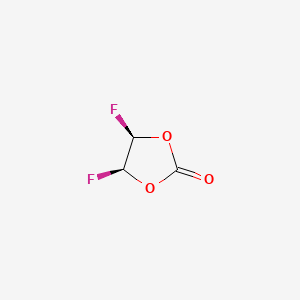
![1-[3-(Benzyloxy)phenyl]-2-methylpropan-1-one](/img/structure/B15091250.png)
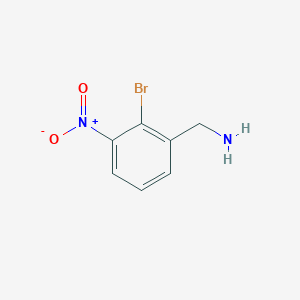
![(7-hydroxy-11-methoxy-5,12-dimethyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl)methyl carbamate](/img/structure/B15091274.png)
![Methyl[(piperidin-4-yl)methyl]propylamine](/img/structure/B15091281.png)


